molecular formula C17H16F3N3O2 B11655399 4-Isopropylbenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone

4-Isopropylbenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone

Katalognummer: B11655399
Molekulargewicht: 351.32 g/mol
InChI-Schlüssel: ZTUJLQQOORBJKS-UFFVCSGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylbenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone typically involves the reaction of 4-Isopropylbenzaldehyde with 2-nitro-4-(trifluoromethyl)phenylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Isopropylbenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major products are amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Isopropylbenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Isopropylbenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro and trifluoromethyl groups play a crucial role in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Isopropylbenzaldehyde phenylhydrazone: Similar structure but lacks the nitro and trifluoromethyl groups.

    4-Isopropylbenzaldehyde acetylhydrazone: Contains an acetyl group instead of the nitro and trifluoromethyl groups.

    4-Isopropylbenzaldehyde thiosemicarbazone: Contains a thiosemicarbazone group instead of the nitro and trifluoromethyl groups.

Uniqueness

4-Isopropylbenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its reactivity and potential biological activity compared to similar compounds .

Eigenschaften

Molekularformel

C17H16F3N3O2

Molekulargewicht

351.32 g/mol

IUPAC-Name

2-nitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C17H16F3N3O2/c1-11(2)13-5-3-12(4-6-13)10-21-22-15-8-7-14(17(18,19)20)9-16(15)23(24)25/h3-11,22H,1-2H3/b21-10+

InChI-Schlüssel

ZTUJLQQOORBJKS-UFFVCSGVSA-N

Isomerische SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.